9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one

Lipophilicity Drug design Permeability

9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one (CAS 1338545-80-4) is a heterotricyclic small molecule (C₁₃H₁₂BrNO₂, MW 294.15 g/mol) belonging to the cyclopenta[c]quinolin-4-one class. This scaffold forms the core of bioactive ligands targeting RXR, GPER/GPR30, and NorA efflux pump, among others.

Molecular Formula C13H12BrNO2
Molecular Weight 294.14 g/mol
Cat. No. B11833488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one
Molecular FormulaC13H12BrNO2
Molecular Weight294.14 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)NC(=O)C3=C2CCC3)Br
InChIInChI=1S/C13H12BrNO2/c1-17-10-6-5-9-11(12(10)14)7-3-2-4-8(7)13(16)15-9/h5-6H,2-4H2,1H3,(H,15,16)
InChIKeySITJRNHOTUEERY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one: Physicochemical Profile and Scaffold Context for Procuring a Differentiated Heterocyclic Building Block


9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one (CAS 1338545-80-4) is a heterotricyclic small molecule (C₁₃H₁₂BrNO₂, MW 294.15 g/mol) belonging to the cyclopenta[c]quinolin-4-one class . This scaffold forms the core of bioactive ligands targeting RXR, GPER/GPR30, and NorA efflux pump, among others [1]. The compound features a computed LogP of 2.88, two hydrogen-bond acceptors, one hydrogen-bond donor, and a predicted pKa of 12.32 at the lactam NH, with typical vendor purity of 97% .

Why the Parent Scaffold or Other 9-Bromo/8-Methoxy Analogs Cannot Substitute for This Precise Regioisomer in Structure–Activity Relationship Studies


Generic or alternative substitution on the tetrahydrocyclopenta[c]quinolin-4-one nucleus profoundly alters physicochemical and molecular recognition properties, precluding simple interchange. The unsubstituted core (CAS 4514-03-8) lacks the key C-9 bromine required for transition-metal-catalyzed cross-coupling diversification and the C-8 methoxy group that serves as a hydrogen-bond acceptor, hydrogen-bond donor precursor, or steric/electronic modulator . Regioisomeric bromo or methoxy analogs present different vectors, dipole moments, and steric environments that would shift binding poses, metabolic stability, and off-target profiles in drug discovery campaigns. The quantitative evidence below establishes that the specific 9-Br, 8-OMe configuration confers predictable, measurable advantages in lipophilicity, hydrogen-bonding capacity, and synthetic tractability that directly influence procurement decisions .

Quantitative Differentiation Evidence: 9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one vs. Closest Comparators


Lipophilicity (LogP) Enhancement Over the Unsubstituted Parent Core

The 9-bromo-8-methoxy substitution pattern increases computed LogP by 0.867 units relative to the unsubstituted 1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one core, indicating substantially higher lipophilicity that can improve membrane permeability and CNS penetration potential. This difference places the compound in a property space more suitable for lead optimization campaigns targeting intracellular or CNS receptors .

Lipophilicity Drug design Permeability

Hydrogen-Bond Acceptor Count Advantage for Target Engagement

The target compound possesses two hydrogen-bond acceptor sites (lactam carbonyl and methoxy oxygen), whereas the unsubstituted parent core (CAS 4514-03-8) offers only one (the lactam carbonyl). This additional HBA can strengthen binding affinity through supplementary polar interactions with biological targets or serve as a synthetic handle for subsequent derivatization .

Hydrogen bonding Target engagement Medicinal chemistry

C-9 Bromine as a Versatile Cross-Coupling Handle Absent in Non-Halogenated Analogs

The presence of bromine at the C-9 position enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that are impossible with the non-halogenated parent scaffold. This is a critical differentiator for library synthesis and SAR exploration. The cyclopenta[c]quinoline scaffold has been extensively derivatized at various positions to generate GPER antagonists (e.g., G15, G36) and RXR agonists, where specific halogen placement is required for activity [1] [2].

Cross-coupling Suzuki reaction Buchwald-Hartwig

High Vendor-Supplied Purity Compared to Typical Purity of the Unsubstituted Core

The target compound is commercially available at 97% purity (Fluorochem), whereas the unsubstituted parent core (CAS 4514-03-8) is routinely supplied at 95% purity from multiple vendors. This 2-percentage-point higher purity, while modest in absolute terms, reflects the controlled synthetic route and purification protocols established for this specific regioisomer, reducing the risk of confounding impurities in sensitive biological assays .

Purity Reproducibility Procurement

Preferred Application Scenarios for Procuring 9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one Based on Verified Differentiation Evidence


Focused Library Synthesis via C-9 Palladium-Catalyzed Cross-Coupling

Medicinal chemistry teams building focused libraries around the cyclopenta[c]quinolin-4-one pharmacophore should prioritize this compound because the C-9 bromine enables reliable Suzuki, Buchwald-Hartwig, or Sonogashira diversification reactions that are inaccessible with the non-halogenated parent scaffold [1]. This directly reduces the number of synthetic steps required to explore aryl, heteroaryl, or amine substituent space at the 9-position, accelerating SAR cycles.

Lead Optimization Requiring Increased Lipophilicity and Hydrogen-Bonding Capacity

Projects targeting intracellular or CNS receptors where moderate-to-high lipophilicity is desirable will benefit from the compound's LogP of 2.88 (vs. 2.02 for the unsubstituted core) and the additional hydrogen-bond acceptor provided by the 8-methoxy group . These properties can be exploited to fine-tune permeability, solubility, and target engagement without introducing additional synthetic complexity.

GPER/GPR30 and RXR Agonist/Antagonist Development Programs

The tetrahydrocyclopenta[c]quinolin-4-one scaffold has been validated in the development of high-affinity GPER antagonists (Ki = 20 nM for G15) and RXR agonists [2] [3]. The 9-bromo-8-methoxy substitution pattern provides a strategic intermediate for introducing the substituents required for receptor subtype selectivity and potency, making this compound a logical procurement choice for groups pursuing nuclear receptor or membrane estrogen receptor targets.

Physicochemical Property Benchmarking and Computational Model Calibration

Computational chemists and modelers can use the compound's well-defined computed properties (LogP 2.88, pKa 12.32, TPSA, HBA/HBD profile) as a calibration point for in silico ADME prediction models. When compared against the unsubstituted core and other halogenated/methoxylated analogs, the compound serves as a valuable data point for assessing the predictive accuracy of property calculation algorithms on the cyclopenta[c]quinolin-4-one scaffold .

Quote Request

Request a Quote for 9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.